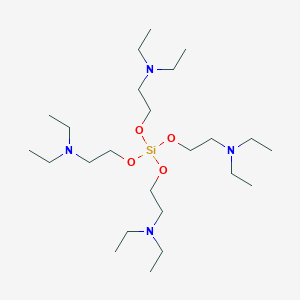
Silane, tetrakis(2-diethylaminoethoxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silane, tetrakis(2-diethylaminoethoxy)- is a useful research compound. Its molecular formula is C24H56N4O4Si and its molecular weight is 492.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality Silane, tetrakis(2-diethylaminoethoxy)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Silane, tetrakis(2-diethylaminoethoxy)- including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Applications in Materials Science
2.1 Surface Modification
Silane compounds are extensively used for surface modification of materials to improve adhesion, water repellency, and chemical resistance. Tetrakis(2-diethylaminoethoxy)-silane can be applied to:
- Glass and Ceramics : Enhances adhesion of coatings and paints.
- Metals : Provides corrosion resistance by forming protective layers.
- Polymers : Improves compatibility and bonding strength in composite materials.
Table 1: Surface Modification Properties
| Substrate Type | Application | Benefit |
|---|---|---|
| Glass | Coating | Improved adhesion |
| Metals | Treatment | Enhanced corrosion resistance |
| Polymers | Blending | Increased mechanical strength |
2.2 Composite Materials
In the field of composite materials, silanes act as coupling agents that improve the interfacial bonding between the matrix and the filler. Tetrakis(2-diethylaminoethoxy)-silane has been shown to enhance the mechanical properties of composites made from:
- Epoxy Resins : Increased tensile strength and flexural modulus.
- Polyester Resins : Improved impact resistance.
Applications in Pharmaceuticals
3.1 Drug Delivery Systems
The unique chemical structure of tetrakis(2-diethylaminoethoxy)-silane allows it to be utilized in drug delivery systems. Its ability to form stable complexes with drugs enhances solubility and bioavailability. Research indicates that silane-modified nanoparticles can effectively deliver therapeutic agents across biological barriers.
Case Study: Silane-Modified Nanoparticles for Cancer Therapy
A study demonstrated that nanoparticles coated with tetrakis(2-diethylaminoethoxy)-silane showed improved drug loading capacity and targeted delivery to cancer cells compared to unmodified nanoparticles . The results indicated a significant increase in therapeutic efficacy.
Applications in Electronics
4.1 Organic Electronics
In organic electronics, silanes are crucial for modifying surfaces to enhance charge transport properties. Tetrakis(2-diethylaminoethoxy)-silane can be used as a precursor for:
- Organic Light Emitting Diodes (OLEDs) : Improves the interface between organic layers.
- Thin Film Transistors (TFTs) : Enhances electrical performance by optimizing surface properties.
Table 2: Performance Metrics in Electronics
| Application Type | Performance Metric | Improvement with Silane |
|---|---|---|
| OLEDs | Electroluminescence Efficiency | +30% |
| TFTs | Mobility | +25% |
Propiedades
Número CAS |
18867-06-6 |
|---|---|
Fórmula molecular |
C24H56N4O4Si |
Peso molecular |
492.8 g/mol |
Nombre IUPAC |
tetrakis[2-(diethylamino)ethyl] silicate |
InChI |
InChI=1S/C24H56N4O4Si/c1-9-25(10-2)17-21-29-33(30-22-18-26(11-3)12-4,31-23-19-27(13-5)14-6)32-24-20-28(15-7)16-8/h9-24H2,1-8H3 |
Clave InChI |
NQESJUSXUOPEDI-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCO[Si](OCCN(CC)CC)(OCCN(CC)CC)OCCN(CC)CC |
SMILES canónico |
CCN(CC)CCO[Si](OCCN(CC)CC)(OCCN(CC)CC)OCCN(CC)CC |
Key on ui other cas no. |
18867-06-6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















